molecular formula C10H9NO3 B1367459 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one CAS No. 24031-70-7

3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one

Cat. No.: B1367459
CAS No.: 24031-70-7
M. Wt: 191.18 g/mol
InChI Key: VUWSKOMGIBDYIT-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one is an organic compound that belongs to the class of oxazoles It is characterized by the presence of a methoxyphenyl group attached to a dihydro-oxazole ring

Scientific Research Applications

3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

This involves studying how the compound interacts with biological systems. It could involve examining its binding to specific receptors, its effect on biochemical pathways, or its overall effect on a biological organism .

Safety and Hazards

This involves examining the compound’s toxicity, flammability, and environmental impact. It includes studying its effects on human health and the precautions that should be taken when handling it .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one can be achieved through several synthetic routes. One common method involves the cyclization of 2-methoxyphenylacetic acid with hydroxylamine hydrochloride in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield dihydro-oxazole derivatives with different substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazoles and dihydro-oxazoles, which can be further functionalized for specific applications.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenyl isocyanate: This compound is used as a chemoselective reagent in organic synthesis.

    3-(2-Methoxyphenyl)propionic acid: Known for its applications in the synthesis of pharmaceuticals and fine chemicals.

Uniqueness

3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one is unique due to its specific structural features, which confer distinct reactivity and properties

Properties

IUPAC Name

3-(2-methoxyphenyl)-4H-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-13-9-5-3-2-4-7(9)8-6-10(12)14-11-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWSKOMGIBDYIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70537176
Record name 3-(2-Methoxyphenyl)-1,2-oxazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70537176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24031-70-7
Record name 3-(2-Methoxyphenyl)-1,2-oxazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70537176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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